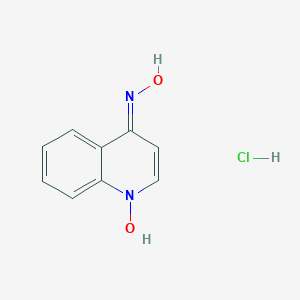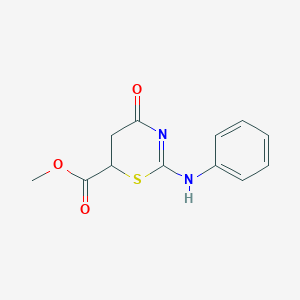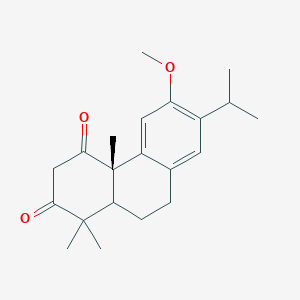
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione, also known as ATRA (all-trans retinoic acid), is a derivative of vitamin A. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, skin disorders, and autoimmune diseases.
作用機序
The mechanism of action of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is mainly through its binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione binding to RARs and RXRs leads to the activation of various signaling pathways, including MAPK and PI3K-Akt, which regulate cell proliferation, differentiation, and apoptosis.
生化学的および生理学的効果
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to have various biochemical and physiological effects on the body. It can regulate gene expression, modulate the immune system, and induce differentiation of cancer cells. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has also been found to be involved in the regulation of bone metabolism, lipid metabolism, and glucose homeostasis.
実験室実験の利点と制限
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has several advantages for lab experiments, including its stability, solubility, and availability. However, (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione also has some limitations, such as its potential toxicity, which can affect the viability of cells and animals used in experiments. Therefore, careful consideration of the dosage and duration of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione treatment is necessary to avoid toxicity.
将来の方向性
There are several future directions for research on (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione. One potential area of research is the development of novel analogs of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new therapeutic targets for (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione in various diseases. Moreover, the combination of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
合成法
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione can be synthesized chemically from retinol through a series of reactions, including oxidation, esterification, and isomerization. Alternatively, it can also be obtained from natural sources, such as liver, fish, and dairy products.
科学的研究の応用
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to induce differentiation of cancer cells, leading to their growth inhibition and apoptosis. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has also been found to be effective in treating skin disorders, such as acne, psoriasis, and photoaging. In addition, (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to modulate the immune system, making it a potential candidate for treating autoimmune diseases.
特性
CAS番号 |
18326-18-6 |
|---|---|
製品名 |
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
分子式 |
C21H28O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
(4aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
InChI |
InChI=1S/C21H28O3/c1-12(2)14-9-13-7-8-17-20(3,4)18(22)11-19(23)21(17,5)15(13)10-16(14)24-6/h9-10,12,17H,7-8,11H2,1-6H3/t17?,21-/m1/s1 |
InChIキー |
NJIQCVUBHNDCSR-FBLFFUNLSA-N |
異性体SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(C(=O)CC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
正規SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
同義語 |
(5ξ)-13-Isopropyl-12-methoxypodocarpa-8,11,13-triene-1,3-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



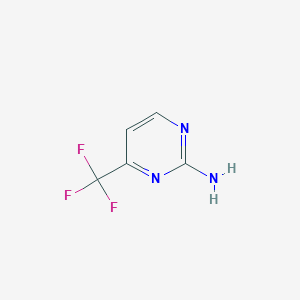
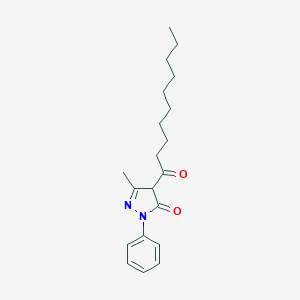
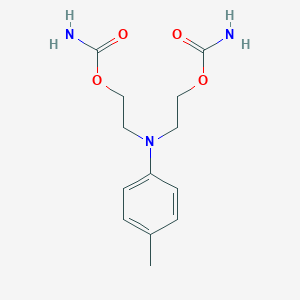

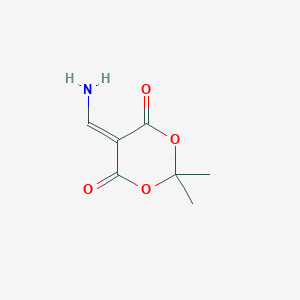
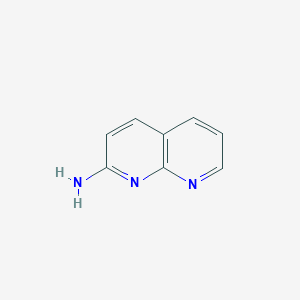
![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
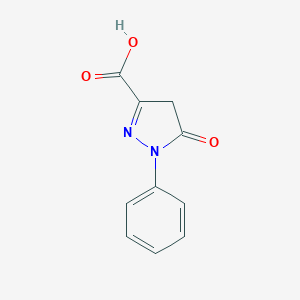
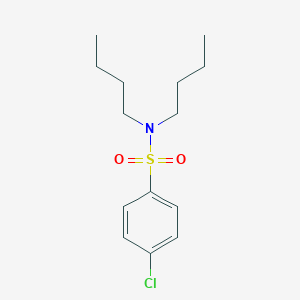
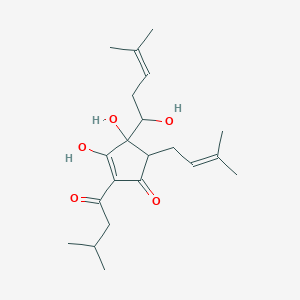
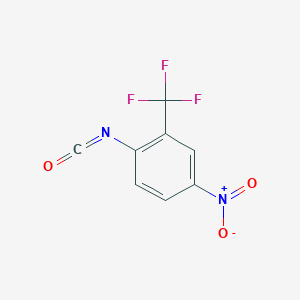
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
